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Compound of Interest

Compound Name: 2-Chloropyridine-4-boronic acid

Cat. No.: B144568

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for
2-Chloropyridine-4-boronic acid, a key building block in medicinal chemistry and organic
synthesis. This document presents available data for Nuclear Magnetic Resonance (NMR),
Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), alongside detailed experimental
protocols to aid in the replication and verification of these findings.

Core Spectroscopic Data

While comprehensive, publicly available spectra for 2-Chloropyridine-4-boronic acid are
limited, the following tables summarize the expected and reported data based on analysis of
the compound's structure and data from closely related analogues.

Table 1: *H NMR Spectral Data (Predicted)

Chemical Shift (8) Coupling Constant

N Multiplicity (3) Hz Assignment
~8.40 d ~5.0 H-6

~7.85 d ~5.0 H-5

~7.75 S - H-3

~8.2 (broad s) s - B(OH)2
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Note: Predicted values are based on the analysis of similar pyridine and boronic acid
derivatives. The broad singlet for the boronic acid protons is characteristic and its chemical shift
can vary depending on the solvent and concentration.

Table 2: *C NMR Spectral Data (Predicted)

Chemical Shift (d) ppm Assignment
~152.0 C-2
~148.0 (broad) C-4
~140.0 C-6
~125.0 C-5
~122.0 C-3

Note: The carbon atom attached to the boron (C-4) is expected to show a broad signal due to
guadrupolar relaxation of the boron nucleus.

Wavenumber (cm~12) Intensity Assignment

O-H stretch (boronic acid,

3500-3200 Broad, Strong

hydrogen-bonded)

) C=C and C=N stretching

~1600, ~1560, ~1470 Medium-Strong o

(pyridine ring)
~1350 Strong B-O stretch
~1090 Strong C-B stretch

C-H out-of-plane bend
~850 Strong ]

(aromatic)
~750 Strong C-Cl stretch

Table 4: Mass Spectrometry Data (Predicted)
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miz Interpretation

[M]* Molecular ion (showing isotopic pattern for

157/159

Cl)
139/141 [M-H20]*
113/115 [M-B(OH)2]*

Note: The presence of a chlorine atom will result in a characteristic M/M+2 isotopic pattern with

an approximate ratio of 3:1.

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented

above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Dissolve 5-10 mg of 2-Chloropyridine-4-boronic acid in 0.6-0.8 mL of
a suitable deuterated solvent (e.g., DMSO-des, Methanol-da4, or D20 with a small amount of
base to aid dissolution). Boronic acids have a tendency to form anhydrides (boroxines),
which can lead to complex spectra. Using a coordinating solvent like DMSO or methanol can
help to break up these oligomeric species.

Instrumentation: A high-field NMR spectrometer (400 MHz or higher) is recommended for
better signal dispersion.

'H NMR Acquisition:
o Acquire a standard one-dimensional proton spectrum.

o Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 0-10
ppm.

o Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).

13C NMR Acquisition:
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o Acquire a one-dimensional carbon spectrum with proton decoupling.

o Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of O-
160 ppm.

o Reference the spectrum to the solvent peak (e.g., DMSO-ds at 39.52 ppm).

Infrared (IR) Spectroscopy

e Sample Preparation: As 2-Chloropyridine-4-boronic acid is a solid, the Attenuated Total
Reflectance (ATR) technique is the most straightforward method. Place a small amount of
the solid powder directly onto the ATR crystal.

 Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR
accessory.

o Data Acquisition:
o Record a background spectrum of the clean, empty ATR crystal.
o Apply consistent pressure to the sample to ensure good contact with the crystal.

o Record the sample spectrum, typically co-adding 16-32 scans at a resolution of 4 cm~1.
The spectrum is usually recorded in the range of 4000-400 cm™1,

Mass Spectrometry (MS)

o Sample Preparation: Prepare a dilute solution of 2-Chloropyridine-4-boronic acid
(approximately 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

 Instrumentation: A mass spectrometer with an Electrospray lonization (ESI) source is
recommended for this polar molecule.

o Data Acquisition:

o Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 pL/min).
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o Acquire data in both positive and negative ion modes to determine the best ionization
conditions.

o Set the mass range to scan from m/z 50 to 300.

o Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow,
and temperature) to achieve a stable signal and minimize in-source fragmentation.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of
a chemical compound like 2-Chloropyridine-4-boronic acid.

General Spectroscopic Analysis Workflow
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Caption: Workflow for Spectroscopic Analysis.

 To cite this document: BenchChem. [Spectroscopic Profile of 2-Chloropyridine-4-boronic
acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b144568#spectroscopic-data-for-2-chloropyridine-4-
boronic-acid-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 6/6 Tech Support


https://www.benchchem.com/product/b144568?utm_src=pdf-body-img
https://www.benchchem.com/product/b144568#spectroscopic-data-for-2-chloropyridine-4-boronic-acid-nmr-ir-ms
https://www.benchchem.com/product/b144568#spectroscopic-data-for-2-chloropyridine-4-boronic-acid-nmr-ir-ms
https://www.benchchem.com/product/b144568#spectroscopic-data-for-2-chloropyridine-4-boronic-acid-nmr-ir-ms
https://www.benchchem.com/product/b144568#spectroscopic-data-for-2-chloropyridine-4-boronic-acid-nmr-ir-ms
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b144568?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b144568?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

